A deuterated version of Letrozole, a nonsteroidal aromatase inhibitor structurally related to Fadrozole.
Letrozole-d4
CAS No.:
Cat. No.: VC20751208
Molecular Formula: C17H11N5
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H11N5 |
---|---|
Molecular Weight | 289.33 g/mol |
IUPAC Name | 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile |
Standard InChI | InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D |
Standard InChI Key | HPJKCIUCZWXJDR-NMRLXUNGSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] |
SMILES | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 |
Canonical SMILES | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 |
Chemical Identity and Structural Characteristics
Letrozole-d4 is the deuterated form of letrozole, a third-generation, non-steroidal aromatase inhibitor widely used in treating hormone receptor-positive breast cancer in postmenopausal women. The deuterium atoms in letrozole-d4 replace four hydrogen atoms in the parent molecule, creating a heavier but chemically similar compound that behaves almost identically in chromatographic separations while being distinguishable in mass spectrometric detection . This property makes letrozole-d4 particularly valuable as an internal standard in bioanalytical methods where precise quantification of letrozole is required.
The mass spectrometric behavior of letrozole-d4 differs from letrozole in that its characteristic protonated precursor ion appears at m/z 290.2 compared to m/z 286.2 for letrozole. Upon fragmentation, letrozole-d4 produces a prominent product ion at m/z 221.0, while letrozole yields a product ion at m/z 217.0 . This 4-Da mass difference throughout the fragmentation pattern is consistent with the presence of four deuterium atoms in the molecule.
Analytical Applications and Validation Parameters
UPLC-MS/MS Method Development
Letrozole-d4 has been successfully employed as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of letrozole in human plasma. When optimizing analytical conditions, letrozole-d4 demonstrates consistent and abundant product ions in the mass range of 100-340 amu, with superior response in positive ionization mode compared to negative mode . This is attributed to the presence of tertiary nitrogen groups in the structure, a characteristic shared with the parent compound letrozole.
The analytical method utilizing letrozole-d4 as internal standard achieves exceptional sensitivity, with a linear concentration range from 0.10 to 100 ng/mL (r² ≥ 0.9990) using just 100 μL of human plasma . This level of sensitivity is critical for pharmacokinetic studies where letrozole concentrations must be accurately measured following therapeutic dosing.
Extraction Efficiency and Recovery
One of the significant advantages of letrozole-d4 is its nearly identical extraction behavior compared to letrozole across various sample preparation techniques. In solid phase extraction (SPE) procedures using Orochem DVB-LP cartridges, letrozole-d4 demonstrates excellent and consistent recovery rates of approximately 96.2%, which closely matches the 95.5% recovery observed for letrozole .
Table 1. Extraction Recovery of Letrozole-d4 Compared to Letrozole Across Different Quality Control (QC) Levels
QC level | Letrozole-d4 | Letrozole | ||
---|---|---|---|---|
Area response (n=6) | Extraction recovery (%) | Area response (n=6) | Extraction recovery (%) | |
Pre-extraction spiking | Post-extraction spiking | Pre-extraction spiking | Post-extraction spiking | |
LQC | 207,349 | 216,892 | 95.6 | 1246 |
MQC-2 | 210,341 | 217,294 | 96.8 | 63,247 |
MQC-1 | 214,493 | 222,272 | 96.5 | 168,144 |
HQC | 211,539 | 220,583 | 95.9 | 336,457 |
This consistent recovery across different concentration levels demonstrates the suitability of letrozole-d4 as an internal standard for letrozole quantification, as it compensates for any potential variations in the extraction process .
Chromatographic Behavior and Performance
In UPLC-MS/MS systems, letrozole-d4 exhibits a retention time of approximately 1.20 minutes, nearly identical to letrozole's retention time of 1.21 minutes under optimized chromatographic conditions . This similarity is advantageous as it ensures that both compounds experience the same matrix effects and chromatographic conditions, further enhancing the accuracy of quantification methods.
The optimal chromatographic conditions for letrozole-d4 analysis have been established using methanol-0.1% formic acid in water (85:15, v/v) as the mobile phase under isocratic elution at a flow rate of 0.3 mL/min . These conditions provide excellent peak intensity, peak shape, and adequate retention while enabling a rapid analysis time of just 2.0 minutes per sample, facilitating high-throughput bioanalytical applications.
Role in Bioequivalence and Pharmacokinetic Studies
Applications in Clinical Research
The consistency of letrozole-d4 as an internal standard also supports incurred sample reanalysis (ISR), a critical aspect of bioanalytical method validation where previously analyzed subject samples are reanalyzed to verify the reproducibility of the method. In studies utilizing letrozole-d4, the percentage change in ISR samples remained within ±16%, well within the accepted criteria of ±20% .
Advantages Over Non-Deuterated Internal Standards
Compared to other internal standards used in letrozole analysis, such as olanzapine, anastrozole, or bunitrolol, letrozole-d4 offers superior performance due to its virtually identical chemical behavior to letrozole while maintaining mass spectrometric distinction . This isotope-labeled internal standard approach minimizes differences in extraction efficiency, chromatographic behavior, and ionization that might otherwise occur with structurally different compounds.
Analytical Method Validation Using Letrozole-d4
Sensitivity and Specificity
Methods employing letrozole-d4 as an internal standard demonstrate excellent specificity, with no significant interference observed at the retention time of the analyte in drug-free blank plasma samples . This specificity is critical for accurate quantification of letrozole in complex biological matrices such as human plasma.
The sensitivity achieved with letrozole-d4-based methods surpasses many previously reported approaches, with a lower limit of quantification (LLOQ) of 0.10 ng/mL using just 100 μL of human plasma . This represents a significant improvement over earlier methods that typically required larger plasma volumes or achieved less sensitivity, as shown in comparative studies.
Comparison with Previous Analytical Methods
Table 2. Comparison of Analytical Methods for Letrozole Quantification in Human Plasma
Method features | Previous methods | Method using Letrozole-d4 |
---|---|---|
Linear range (ng/mL) | 0.20–100, 0.40–50, 0.25–100, 1.0–60, 5.7–428, 10–300 | 0.10–100 |
Plasma volume (μL) | 250, 100, 500, 50, 150, 1000 | 100 |
Extraction procedure | LLE, PP, SPE with various sorbents | SPE on Orochem DVB-LP cartridge |
Internal standard | LTZ-d4, olanzapine, anastrozole, bunitrolol | Letrozole-d4 |
Mean recovery (%) | 65.7, 90.5, 87.1, 98.5, 49.0 | 95.5 (Letrozole), 96.2 (Letrozole-d4) |
Chromatographic run time (min) | 3.0, 4.0, 3.0, 5.5, 4.75, 16.0 | 2.0 |
Retention time (min) | 1.25, 2.7, 2.043, 3.81, 3.86, 8.0 | 1.21 (Letrozole), 1.20 (Letrozole-d4) |
The comparison reveals that the method utilizing letrozole-d4 achieves superior sensitivity, requires less plasma volume, and provides faster chromatographic analysis than most previously reported methods .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume